molecular formula C12H24N3O3P B1605890 Tris(morpholino)phosphine CAS No. 5815-61-2

Tris(morpholino)phosphine

Cat. No. B1605890
CAS RN: 5815-61-2
M. Wt: 289.31 g/mol
InChI Key: CYABZYIVQJYRDT-UHFFFAOYSA-N
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Description

Tris(morpholino)phosphine, also known as Trimorpholinophosphine oxide or Tri(4-morpholinyl)phosphine oxide, is a chemical compound with the molecular formula C12H24N3O4P . It is a white to cream to pale yellow solid .


Synthesis Analysis

A tris(morpholino)phosphine (TMP) ligand was introduced into the diiron dithiolate complexes to improve the hydro- and protophilicity of the iron-only hydrogenase active site models .


Molecular Structure Analysis

The molecular weight of Tris(morpholino)phosphine is 305.32 . The molecular structure contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .


Chemical Reactions Analysis

Tertiary phosphines have been extensively developed as effective organic catalysts/reagents to promote various modern organic transformations . Phosphine-centered radical species, generated from various tertiary phosphines via phosphine–oxidant charge transfer processes, photoredox catalysis, and electrochemical oxidations, can give rise to many unprecedented activation modes and reactions .


Physical And Chemical Properties Analysis

Tris(morpholino)phosphine has a density of 1.3±0.1 g/cm3, a boiling point of 476.4±45.0 °C at 760 mmHg, and a flash point of 241.9±28.7 °C .

Scientific Research Applications

Catalytic Applications

Tris(morpholino)phosphine has been employed in various catalytic processes. For example, it has been used in synthesizing mono(aminophosphine) derivatives of molybdenum hexacarbonyl, showing potential in the development of air-stable crystalline solids with catalytic properties (Luiz et al., 2008). Additionally, it plays a role in iron-only hydrogenase active site models, where its introduction into diiron dithiolate complexes has shown promise in hydrogen production and proton reduction (Gao et al., 2013).

Synthesis and Structural Characterization

Tris(morpholino)phosphine has been instrumental in the synthesis and structural characterization of various compounds. For instance, its use in reactions with polyfluoroalkanethioamides led to the production of fluoro-containing aminoacetylenes, highlighting its role in creating novel structures (Pikun et al., 2013). The synthesis and structural characterization of (Diisopropylamino)(Morpholino)(Phenyl)Phosphine and its dimeric copper(I) complexes also demonstrate its importance in forming asymmetric aminophosphines and copper complexes (Luiz et al., 2007).

Biochemical Applications

In biochemical systems, derivatives of tris(morpholino)phosphine have been explored. Tris(2-carboxyethyl)phosphine, for example, is used as a reductant of peptide and protein disulfide bonds, displaying selective reactivity and membrane permeability (Cline et al., 2004).

Ligand Chemistry

Tris(morpholino)phosphine plays a significant role in ligand chemistry. Its application in the coordination chemistry of tris(hydroxymethyl)phosphine and related compounds has contributed to the development of water-soluble metal complexes useful in catalysis and medicinal drug synthesis (James & Lorenzini, 2010).

Electronic Devices

Organophosphorus derivatives, including tris(morpholino)phosphine, have been explored for their applications in electronic devices. These compounds are used in a variety of technologies such as organic light-emitting diodes (OLEDs), solar cells, and transistors (Joly et al., 2016).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Tris(morpholino)phosphine . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is advised .

Future Directions

Morpholinos have been applied to studies in several model organisms, including mice, zebrafish, frogs, and sea urchins . They are in development as pharmaceutical therapeutics targeted against pathogenic organisms such as bacteria or viruses and genetic diseases .

properties

IUPAC Name

trimorpholin-4-ylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N3O3P/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYABZYIVQJYRDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1P(N2CCOCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N3O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60293890
Record name Tris(morpholino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris(morpholino)phosphine

CAS RN

5815-61-2
Record name Tris(morpholino)phosphine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92800
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tris(morpholino)phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60293890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
S Gao, H Guo, X Peng, X Zhao, Q Duan… - New Journal of …, 2013 - pubs.rsc.org
A tris(morpholino)phosphine (TMP) ligand was introduced into the diiron dithiolate complexes in order to improve the hydro- and protophilicity of the iron-only hydrogenase active site …
Number of citations: 20 pubs.rsc.org
T THORSTENSON, J SONGSTAD - Acta Chem. Scand. A, 1976 - actachemscand.org
The reactions of methyl iodide with various tris (dialkylamino) phosphines,{R2N) 3P, in acetonitrile at 25.0 С have been studied kinetically. The reactivity order was found to be: Tris (…
Number of citations: 2 actachemscand.org
C Romming, J Songstad - 1979 - pascal-francis.inist.fr
Keyword (fr) PHOSPHINE CHALCOGENURE PHOSPHINE ORGANIQUE HETEROCYCLE OXYGENE AZOTE HETEROCYCLE SATURE COMPOSE MONOCYCLIQUE CYCLE 2 …
Number of citations: 53 pascal-francis.inist.fr
C Romming, I AJ, J Songstad - 1980 - pascal-francis.inist.fr
Keyword (fr) PHOSPHINE ORGANIQUE PHOSPHINE CHALCOGENURE PHOSPHINE TERTIAIRE COMPOSE ORGANIQUE ANALYSE DIFFRACTION RX STRUCTURE CRISTALLINE …
Number of citations: 25 pascal-francis.inist.fr
KP Balashev, MV Puzyk, T Engebretsen… - Acta Chemica …, 1996 - elibrary.ru
Crystal structures and spectroscopic properties of trans-N,P-[Pt(ppy)(Pmor3)Cl] and trans-N,P-[Pt(tpy)(Pmor3)Cl]·CH3CN [ppy = N,C′-chelated 2…
Number of citations: 16 elibrary.ru
C Romming, J Songstad - 1982 - pascal-francis.inist.fr
STRUCTURAL STUDIES ON THE PHOSPHORUS-NITROGEN BOND. VI. THE CRYSTAL STRUCTURE OF TRIS(MORPHOLINO) PHOSPHINE OXIDE CNRS Inist Pascal-Francis CNRS …
Number of citations: 14 pascal-francis.inist.fr
C Romming, J Songstad - 1980 - pascal-francis.inist.fr
STRUCTURAL STUDIES ON THE PHOSPHORUS-NITROGEN BOND. IV: THE CRYSTAL STRUCTURE OF TRIS(MORPHOLINO)ARSINE. A COMPARISON WITH THE CRYSTAL …
Number of citations: 13 pascal-francis.inist.fr
C Romming, N GO, J Songstad - 1982 - pascal-francis.inist.fr
STRUCTURAL STUDIES ON THE SULFUR-NITROGEN BOND. II: THE CRYSTAL STRUCTURE OF TRIS (MORPHOLINO) SULFONIUM TETRAPHENYLBORATE. A COMPARISON WITH THE …
Number of citations: 2 pascal-francis.inist.fr
C RGMMING, JON SONGSTAD - Acta Chem. Scand. A, 1980 - actachemscand.org
The structure of the title compound,[O (CH2CH2)-N] 3As, has been determined from X-ray data. Full-matrix least-squares refinement led to a conventional R-value of 0.047 for 2132 …
Number of citations: 0 actachemscand.org
CK Chu, TP Lin, H Shao… - Journal of the …, 2018 - ACS Publications
Second-generation ruthenium olefin metathesis catalysts bearing aminophosphine ligands were investigated with systematic variation of the ligand structure. The rates of phosphine …
Number of citations: 20 pubs.acs.org

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